2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate is a heterobifunctional crosslinker widely utilized in biochemical research and industrial applications. This compound is particularly notable for its ability to form stable covalent bonds with proteins and other biomolecules, making it an essential tool in various scientific fields, including chemistry, biology, and medicine. The compound features a succinimidyl ester group that reacts with primary amines and an iodoacetamide group that reacts with sulfhydryl groups, enhancing its versatility in bioconjugation techniques.
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate typically involves the reaction of N-hydroxysuccinimide with iodoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is conducted in an anhydrous solvent like dimethylformamide or dichloromethane under inert conditions to prevent moisture interference. The product is then purified through recrystallization or chromatography to achieve high purity essential for sensitive applications .
The molecular formula for 2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate is , with a molecular weight of approximately 339.06 g/mol. The compound features a complex structure that includes both a succinimidyl ester and an iodoacetamide functional group.
The primary reactions involving 2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate include:
These reactions are typically performed under specific conditions:
The mechanism of action for 2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate involves the formation of covalent bonds with target biomolecules. Specifically:
These reactions allow the compound to modify proteins and peptides, thus altering their properties and functions significantly .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 339.06 g/mol |
Boiling Point | Not available |
Solubility | Soluble in DMF and DCM |
The compound exhibits reactivity due to its functional groups, allowing it to participate in various biochemical reactions essential for protein modification and conjugation.
The compound's stability and reactivity make it suitable for applications requiring precise modifications of biomolecules .
The applications of 2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate are extensive:
This compound serves as a pivotal tool in advancing research methodologies and therapeutic developments within the biochemical landscape.
The core innovation in 2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate lies in its strategic molecular architecture, which integrates two orthogonal reactive groups: an amine-reactive NHS ester and a thiol-reactive iodoacetamide. This design enables sequential, chemoselective conjugation of biomolecules—first via the NHS ester at pH 7-9, followed by iodoacetamide-thiol coupling at physiological pH (6.5-8.5). The N-hydroxysuccinimide (NHS) ester targets primary amines (ε-amino group of lysine) to form stable amide bonds, while the iodoacetamide moiety alkylates cysteine thiols, preventing disulfide scrambling. This orthogonality minimizes homo-bifunctional byproducts, a limitation observed in earlier homobifunctional crosslinkers like bis-NHS esters [9]. The molecular spacer between these groups—derived from glycine—optimizes steric accessibility, ensuring efficient conjugation without compromising protein function. Analogous design principles are evident in structurally related compounds such as 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, which uses a longer alkyl chain spacer to enhance flexibility for deeper binding pockets [6].
NHS Ester Reactivity: The reaction efficiency of the NHS ester group in 2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate is highly dependent on pH and buffer composition. At pH 8.5 (0.1M sodium phosphate buffer), the NHS ester exhibits a hydrolysis half-life of ~15 minutes, necessitating immediate use after solubilization in anhydrous DMF or DMSO. Amine coupling yields exceed 90% when the target protein (e.g., antibodies) is maintained at 5-10 mg/mL with a 3-5-fold molar excess of the crosslinker [1]. Hydroxylamine quenching (0.1M final concentration) post-reaction deactivates unreacted NHS esters, preventing side reactions.
Iodoacetamide Specificity: Iodoacetamide-mediated thiol alkylation requires stringent control of reducing agents. Pre-conjugation reduction of disulfide bonds (e.g., with 1-5mM TCEP) enhances thiol availability but mandates desalting to remove residual reductants that could reduce iodoacetamide to inert acetamide. At pH 7.5 (Tris buffer), alkylation proceeds with near-quantitative yields within 30 minutes at 4°C. Notably, competing hydrolysis is negligible below pH 8.0, contrasting with maleimide-based reagents susceptible to hydrolysis and retro-Michael additions [1] [6].
Table 1: Reaction Optimization Parameters for Key Functional Groups
Functional Group | Optimal pH | Reaction Time | Yield | Critical Buffer Notes |
---|---|---|---|---|
NHS Ester (Amine coupling) | 8.0–8.5 | 30 min | >90% | Avoid amine buffers (e.g., Tris); use phosphate/carbonate |
Iodoacetamide (Thiol alkylation) | 7.0–7.5 | 30 min at 4°C | 85–95% | Remove reductants (TCEP/DTT) pre-reaction; no azide |
Continuous-flow synthesis addresses batch inconsistencies in producing 2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate. The reaction sequence begins with:
Key advantages include precise temperature control (<5°C variation) and 98% conversion efficiency due to enhanced mixing. Reaction intermediates are purified via in-line liquid-liquid extraction (ethyl acetate/water), minimizing degradation. This method achieves 85% overall yield at gram-scale, significantly higher than batch methods (60–70%). Similar approaches are validated for analogs like 2,5-Dioxopyrrolidin-1-yl 2-azidoacetate, where azide incorporation under flow reduces explosion risks [4].
Recrystallization: Crude 2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate is purified via ethyl acetate/hexane recrystallization. This yields large crystals with >99% purity (HPLC) but sacrifices recovery (60–65%) due to solubility losses of the polar iodoacetamide group. Residual solvent removal requires vacuum drying (40°C, 24 hr), which risks NHS ester hydrolysis if moisture exceeds 0.1% [1].
Silica Gel Chromatography: Gradient elution (hexane → ethyl acetate → methanol) resolves the product from bis-iodoacetyl and hydrolyzed NHS byproducts. Though lower-yielding (50–55%), it achieves superior impurity removal (<0.5% bis-substituted contaminants). The method is ideal for lab-scale synthesis but cost-prohibitive industrially due to solvent consumption [6].
Table 2: Purification Performance Metrics
Method | Purity (%) | Recovery (%) | Key Contaminants Removed | Scalability |
---|---|---|---|---|
Recrystallization | >99 | 60–65 | Hydrolyzed NHS, solvents | Industrial |
Silica Chromatography | 99.5 | 50–55 | Bis-iodoacetyl, dimeric adducts | Lab-scale |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8